2-Chloro-4,6-dimethylnicotinamide
Description
Significance of Pyridine (B92270) Carboxamide Scaffolds in Chemical Biology
The pyridine carboxamide core is a "privileged scaffold" in medicinal chemistry and chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org This structural motif is a key component in numerous pharmaceuticals and agrochemicals. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxamide group can participate in various non-covalent interactions, making these scaffolds ideal for binding to biological targets like enzymes and receptors. rsc.org
Recent research has highlighted the potential of pyridine carboxamide derivatives in developing new therapeutic agents. For instance, a pyridine carboxamide derivative, MMV687254, has been identified as a promising lead compound for the treatment of tuberculosis. nih.govasm.org This compound demonstrated specific activity against Mycobacterium tuberculosis and was shown to be a prodrug activated by a bacterial enzyme. nih.govasm.org Furthermore, other studies have explored pyridine-2-carboxamide derivatives as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.gov These examples underscore the vast potential of the pyridine carboxamide scaffold in drug discovery. nih.govasm.orgnih.gov
Overview of Halogenated Nicotinamide (B372718) Analogues in Scientific Inquiry
The introduction of halogen atoms, such as chlorine, into nicotinamide and its analogues can significantly influence their physicochemical properties and biological activities. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The presence of a halogen atom can lead to the formation of "halogen bonds," which are non-covalent interactions between the halogen and electron-donating atoms like oxygen or nitrogen in a biological target. researchgate.net These bonds can enhance the binding affinity and specificity of a compound for its target enzyme. researchgate.net
Halogenated compounds have been investigated as inhibitors for various enzymes. For example, halogenated molecules have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases. mdpi.com Computational studies have shown that halogen substitution can enhance the inhibitory efficiency of these molecules. mdpi.com In the context of nicotinamide-related enzymes, nicotinaldehyde, a related compound, has been shown to be a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide. nih.gov The development of structural variants of such inhibitors, including halogenated versions, is a promising strategy for achieving selectivity for enzymes from different organisms. nih.gov The biological activity of many halogenated metabolites is critically dependent on the presence of the halogen atom. frontiersin.org
While direct research on the specific biological activities of 2-Chloro-4,6-dimethylnicotinamide is not extensively available in public literature, its structural features—a pyridine carboxamide scaffold and a chlorine substituent—place it in a class of compounds with significant and proven potential in chemical and biological research. The foundation laid by studies on related structures provides a strong rationale for further investigation into the unique properties and potential applications of this particular molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAGQPBTCYTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344562 | |
| Record name | 2-Chloro-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140413-44-1 | |
| Record name | 2-Chloro-4,6-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Chloro 4,6 Dimethylnicotinamide and Its Analogues
De Novo Synthetic Routes to the 2-Chloro-4,6-dimethylnicotinamide Core
The foundational synthesis of the this compound structure from basic chemical precursors is a multi-step process that requires careful control to ensure the correct arrangement of molecular components.
Optimization of Reaction Conditions and Yield
The efficiency of synthesizing the this compound core is highly dependent on the careful optimization of various reaction parameters. A plausible de novo route would involve the construction of the 4,6-dimethylpyridine ring, followed by regioselective introduction of the chloro and carboxamide functionalities. The Hantzsch pyridine (B92270) synthesis, a well-established method for creating substituted pyridines, could be adapted for this purpose, followed by oxidation to the pyridine. Subsequent chlorination and amidation steps are critical for obtaining the final product.
The yield of each step can be maximized by fine-tuning conditions such as temperature, solvent, and catalysts. For the amidation of a nicotinic acid precursor, for example, enzymatic catalysis using lipase (B570770) in a continuous-flow microreactor has been shown to dramatically reduce reaction times and increase yields. rsc.orgrsc.org
Table 1: Key Parameters for Optimization of Nicotinamide (B372718) Synthesis
| Parameter | Condition | Effect on Yield and Reaction Time |
| Temperature | 35-60 °C (enzymatic) | Optimal temperature can significantly increase reaction rates, though excessive heat can deactivate the enzyme catalyst. rsc.org |
| Solvent | tert-Amyl alcohol | The choice of a green, non-polar solvent can improve enzyme stability and product yield. rsc.orgrsc.org |
| Catalyst | Novozym® 435 (lipase) | Enzymatic catalysts offer high selectivity and efficiency under mild conditions. rsc.orgrsc.org |
| Reaction Time | 35 minutes (continuous flow) | Continuous-flow microreactors can drastically shorten reaction times compared to batch processes. rsc.org |
| pH | 6.5-9.0 (enzymatic) | Maintaining an optimal pH is crucial for enzyme activity and stability. nih.gov |
Regioselective Synthesis Strategies
Achieving the specific 2-chloro-4,6-dimethyl substitution pattern requires precise control over the reaction chemistry. The introduction of substituents onto the pyridine ring can be challenging due to the electronic nature of the heterocycle. However, various strategies have been developed to achieve high regioselectivity.
One effective method involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring for electrophilic substitution, and can also direct incoming groups to specific positions. For instance, the addition of Grignard reagents to pyridine N-oxides can lead to the regioselective formation of 2-substituted pyridines. rsc.orgnih.gov Another approach involves the use of directing groups that can be temporarily installed on the pyridine ring to guide the halogenation to the desired position, and then subsequently removed. nih.gov The distortion of the aryne intermediate has also been studied to control regioselectivity in the synthesis of substituted pyridines. nih.gov
Functionalization and Derivatization Approaches
The modification of the this compound scaffold is crucial for the development of analogues with diverse properties. This can be achieved by introducing a variety of chemical groups onto the nicotinamide portion of the molecule or by exploring different halogenation techniques.
Introduction of Diverse Substituents on the Nicotinamide Moiety
The amide group of this compound serves as a versatile point for derivatization. A common strategy involves the synthesis of the corresponding acyl chloride, which can then be reacted with a wide array of primary and secondary amines to generate a library of N-substituted nicotinamide derivatives. nih.gov This approach allows for the systematic exploration of structure-activity relationships. For instance, novel nicotinamide derivatives with a diarylamine-modified scaffold have been synthesized and evaluated for their biological activities. nih.gov
Furthermore, the synthesis of nicotinamide riboside and its derivatives has been achieved through a two-step methodology, highlighting the potential for creating complex analogues. nih.gov The development of one-pot multicomponent reactions also offers an efficient route to novel pyridine derivatives. nih.govacs.org
Exploration of Alternative Halogenation Techniques
While traditional methods for chlorinating pyridine rings exist, there is a continuous search for milder and more selective alternatives. Recent advancements include the use of specifically designed phosphine (B1218219) reagents for the halogenation of pyridines. nih.govchemrxiv.org This method allows for the site-selective halogenation of a broad range of unactivated pyridines, including for late-stage functionalization of complex molecules. nih.govchemrxiv.org
Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.gov This process enables the highly regioselective halogenation of pyridines under mild conditions. nih.gov Additionally, a redox-neutral dearomatization-rearomatization process has been developed for the meta-halogenation of pyridines. orgsyn.org
Green Chemistry Principles in Synthesis of Pyridine Carboxamides
The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyridine carboxamides, is a growing area of focus aimed at reducing the environmental impact of chemical manufacturing. rsc.orgnumberanalytics.comnih.govjocpr.com
Key strategies include the use of environmentally benign solvents, the development of one-pot and multi-component reactions to improve atom economy, and the use of efficient and recyclable catalysts. numberanalytics.comjocpr.comresearchgate.net For example, the use of ceria-doped multi-walled carbon nanotubes as a heterogeneous catalyst has been reported for the one-pot synthesis of pyridine-3-carboxamides in ethanol (B145695) at room temperature. researchgate.net The use of biocatalysts, such as enzymes, also offers a green alternative, providing high selectivity and efficiency under mild reaction conditions. numberanalytics.comnih.gov Microwave-assisted synthesis and reactions in sustainable continuous-flow microreactors are other techniques that can lead to shorter reaction times, increased yields, and reduced energy consumption. rsc.orgrsc.orgnumberanalytics.com
Table 2: Application of Green Chemistry Principles in Pyridine Carboxamide Synthesis
| Green Chemistry Principle | Application |
| Atom Economy | One-pot and multi-component reactions minimize waste by incorporating multiple reactants into the final product in a single step. jocpr.comresearchgate.net |
| Safer Solvents | Use of water, ethanol, or other environmentally friendly solvents like tert-amyl alcohol reduces pollution. rsc.orgrsc.orgresearchgate.net |
| Catalysis | Employment of reusable heterogeneous catalysts or highly efficient biocatalysts minimizes waste and harsh reaction conditions. numberanalytics.comnih.govresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis and continuous-flow microreactors can significantly reduce energy consumption and reaction times. rsc.orgrsc.orgnumberanalytics.com |
| Renewable Feedstocks | Utilizing biomass-derived materials as starting points for synthesis offers a sustainable alternative to petroleum-based precursors. jocpr.comnumberanalytics.com |
Scale-Up Considerations and Process Chemistry for Industrial Relevance
The successful transition of a synthetic route for this compound from laboratory-scale preparation to industrial-scale production necessitates a thorough evaluation of process chemistry and engineering parameters. While specific industrial synthesis data for this compound is not extensively published, analysis of related nicotinamide derivatives and general principles of chemical process scale-up can provide significant insights into the potential challenges and optimization strategies. The industrial production of substituted pyridines often involves multi-step syntheses where considerations of cost, safety, efficiency, and environmental impact are paramount.
A plausible industrial synthesis for a closely related analogue, 2-chloro-N,N-dimethylnicotinamide, has been detailed in patent literature, which can serve as a model for understanding the potential scale-up of this compound. One patented method involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine (B145610) in an aqueous medium. This approach is highlighted for its high yield and more environmentally benign process compared to methods utilizing thionyl chloride.
Key parameters from a patented process for a related analogue that are crucial for industrial scale-up are summarized below. These parameters would require careful optimization for the synthesis of this compound.
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Starting Materials | 2-chloro-3-trichloromethylpyridine, Dimethylamine | Sourcing of high-purity raw materials in bulk, cost analysis, and supplier qualification. |
| Solvent | Water | Water is a cost-effective and environmentally friendly solvent. However, managing large volumes of aqueous waste streams and potential for side reactions (hydrolysis) at elevated temperatures needs to be addressed. |
| pH | 8-10 | Precise pH control is critical for maximizing yield and minimizing impurity formation. This requires robust online pH monitoring and automated addition of reagents. |
| Temperature | 80-98 °C | Heat transfer becomes a significant challenge in large reactors. Maintaining a consistent temperature profile across the reactor volume is essential to ensure uniform reaction rates and prevent localized overheating, which could lead to degradation of products or reactants. |
| Reaction Time | 3-5 hours | Optimization of reaction time is necessary to maximize throughput without compromising yield or purity. Continuous monitoring of the reaction progress is essential. |
| Yield | Up to 98.5% | Maintaining high yields on a large scale is a primary objective to ensure economic viability. Minor decreases in yield can lead to significant financial losses in a large-scale campaign. |
When scaling up the synthesis of this compound, several process chemistry challenges must be addressed to ensure a robust and economically viable manufacturing process. These challenges are common in the production of specialty chemicals and particularly relevant for substituted pyridine derivatives.
Key Process Chemistry Considerations for Industrial Synthesis:
| Challenge | Mitigation Strategy |
| Heat Transfer | The exothermic nature of amidation reactions requires efficient heat removal to prevent thermal runaways. The use of jacketed reactors, internal cooling coils, and careful control over the rate of reagent addition are critical. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat management more complex. |
| Mass Transfer | Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is crucial for achieving consistent reaction rates and high yields. The selection of appropriate reactor geometry and agitation systems is vital. In the case of using a gaseous reagent like dimethylamine, ensuring its efficient dissolution and dispersion in the reaction medium is critical. |
| Impurity Profile | The impurity profile of the final product must be well-characterized and controlled to meet regulatory requirements. Potential impurities could arise from side reactions, unreacted starting materials, or degradation products. Process analytical technology (PAT) can be implemented for real-time monitoring of impurity formation. |
| Downstream Processing | The isolation and purification of the final product represent a significant portion of the overall manufacturing cost. The choice of crystallization solvent, optimization of crystallization conditions, and efficient filtration and drying are critical for obtaining a product with the desired physical properties (e.g., crystal form, particle size). |
| Waste Management | The generation of waste streams, particularly aqueous waste containing salts and organic byproducts, must be minimized and managed in an environmentally responsible manner. Process optimization to improve atom economy and the potential for solvent recycling should be investigated. |
The synthesis of halo-substituted nicotinonitriles, which are precursors to nicotinamides, has been improved by incorporating a dehydrating agent to slow the dimerization of the starting material, leading to a significant increase in yield from 58% to 92% and a reduction in the number of process steps. vcu.edu Such process intensification strategies, including the potential use of flow reactors, can offer significant advantages in terms of safety, efficiency, and scalability for the production of this compound. vcu.edu
Ultimately, the development of a successful industrial process for this compound will depend on a multidisciplinary approach that combines synthetic chemistry, chemical engineering, and analytical sciences to address the challenges of scale-up and ensure a safe, efficient, and sustainable manufacturing process.
Elucidation of Molecular Structure and Conformation in Research Studies
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopy plays a pivotal role in confirming the structural integrity of newly synthesized or isolated compounds. Each technique probes different aspects of the molecule's properties, from the connectivity of atoms to the nature of its chemical bonds and electronic environment.
A detailed analysis of the ¹³C NMR spectrum would be expected to show distinct resonances for the two methyl carbons, the four pyridine (B92270) ring carbons (three of which are substituted and one bearing a hydrogen), and the carbonyl carbon of the amide group. The chemical shifts would be indicative of the electronic environment of each carbon atom, influenced by the electronegative chlorine atom and the electron-withdrawing amide group.
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For 2-Chloro-4,6-dimethylnicotinamide, high-resolution mass spectrometry would provide a precise mass measurement, which can be used to confirm its molecular formula.
Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 184.04034 Da. The predicted collision cross-section (CCS) values, which are dependent on the ion's shape and charge, have been calculated for various adducts. These theoretical values can be compared with experimental data to aid in structural confirmation.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 185.04762 | 135.8 |
| [M+Na]⁺ | 207.02956 | 146.4 |
| [M-H]⁻ | 183.03306 | 138.5 |
| [M+NH₄]⁺ | 202.07416 | 155.4 |
| [M+K]⁺ | 223.00350 | 142.7 |
| [M+H-H₂O]⁺ | 167.03760 | 130.7 |
| [M+HCOO]⁻ | 229.03854 | 154.7 |
| [M+CH₃COO]⁻ | 243.05419 | 184.4 |
| [M+Na-2H]⁻ | 205.01501 | 140.0 |
| [M]⁺ | 184.03979 | 137.3 |
| [M]⁻ | 184.04089 | 137.3 |
Table 1. Predicted mass spectrometry data for this compound adducts. The m/z represents the mass-to-charge ratio.
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Cleavage adjacent to the carbonyl group, loss of the chloro substituent, and fragmentation of the pyridine ring would be expected fragmentation pathways, yielding characteristic daughter ions.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands for the following groups:
N-H stretching: The amide group would show N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. The presence of two bands in this region would be indicative of a primary amide.
C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be expected around 1650-1680 cm⁻¹.
C-N stretching: The C-N stretching of the amide would appear in the region of 1400-1420 cm⁻¹.
Aromatic C=C and C=N stretching: Vibrations associated with the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic and methyl C-H stretching vibrations would be seen around 2850-3100 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.
While specific experimental spectra for this compound are not widely published, the synthesis of a related compound, 5-Bromo-2-chloro-4,6-dimethylnicotinamide, has been reported. researchgate.net The characterization of this and other similar molecules would provide a basis for interpreting the vibrational spectra of the target compound.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The pyridine ring in this compound, being an aromatic system, is the primary chromophore. It is expected to exhibit π → π* and n → π* transitions. The substitution pattern on the pyridine ring, including the chloro, methyl, and carboxamide groups, will influence the wavelength and intensity of the absorption maxima (λmax). The solvent used for the analysis can also cause shifts in these absorptions. A detailed study of the UV-Vis spectrum would help in understanding the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structural Determination
To date, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state material. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This information would definitively establish the molecular geometry and reveal details about intermolecular interactions, such as hydrogen bonding involving the amide group, which would dictate the crystal packing.
Investigations into Biological Activity and Pharmacological Potential
In Vitro Biological Screening Paradigms for Nicotinamide (B372718) Derivatives
The evaluation of novel nicotinamide derivatives typically involves a hierarchical series of in vitro assays designed to identify and characterize their biological effects at the molecular and cellular levels.
Enzyme Inhibition and Activation Assays
Nicotinamide and its analogs are well-known modulators of various enzymes, often by mimicking the nicotinamide portion of coenzymes like NAD⁺. A primary avenue for investigating the biological activity of 2-Chloro-4,6-dimethylnicotinamide would be through enzyme inhibition or activation assays. Key enzyme families that are often targeted by nicotinamide derivatives include:
Succinate (B1194679) Dehydrogenase (SDH): Many nicotinamide-based compounds have been developed as fungicides that inhibit SDH, a crucial enzyme in the mitochondrial electron transport chain. acs.org The presence of the nicotinamide core in this compound makes SDH a plausible target for inhibition.
NAD⁺-dependent enzymes: This broad class includes sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in various cellular processes like DNA repair, gene expression, and metabolism. nih.gov Analogs of nicotinamide can act as inhibitors of these enzymes.
Kinases: Certain substituted pyridine (B92270) and nicotinamide derivatives have been found to inhibit protein kinases, which are key regulators of cell signaling. wikipedia.org For example, some 2-chloro-pyridine derivatives have shown potential as antitumor agents through kinase inhibition. nih.gov
Nicotinamide N-Methyltransferase (NNMT): This enzyme is involved in the metabolism of nicotinamide and has been implicated in various diseases, including cancer. nih.gov Nicotinamide analogs are being investigated as potent inhibitors of NNMT. nih.gov
A hypothetical screening of this compound would likely involve assays to determine its half-maximal inhibitory concentration (IC₅₀) against a panel of such enzymes.
Receptor Binding Profiling
Substituted pyridine and nicotinamide structures can also interact with various receptors. Receptor binding assays are crucial for identifying potential molecular targets and understanding the compound's mechanism of action. For a compound like this compound, a broad receptor binding screen would be informative. This typically involves using radioligand binding assays to assess the compound's affinity for a wide range of receptors, including G protein-coupled receptors (GPCRs), ion channels, and transporters. Given the structural similarities to other bioactive molecules, receptors for neurotransmitters or hormones could be of interest.
Cellular Pathway Modulation Studies
Following initial enzyme or receptor screening, investigations would typically move to cellular models to understand how the compound affects broader biological pathways. Techniques such as high-content screening and reporter gene assays can provide insights into the modulation of specific cellular pathways. For instance, if this compound were to inhibit a key kinase, subsequent studies would examine its effect on downstream signaling cascades, cell cycle progression, or apoptosis. The impact of a molecule on cellular pathways can be assessed by measuring changes in protein expression, phosphorylation status of key signaling molecules, or the induction of specific gene expression profiles.
Exploration of Antimicrobial and Antiproliferative Activities
The structural motifs present in this compound—the chlorinated pyridine ring and the nicotinamide core—are found in numerous compounds with demonstrated antimicrobial and antiproliferative properties.
Antibacterial and Antifungal Efficacy Evaluations
The pyridine ring is a common scaffold in many antimicrobial agents. The addition of a chlorine atom can significantly influence the biological activity of such compounds. nih.gov Furthermore, nicotinamide itself and its derivatives have shown promise as antifungal agents. nih.gov
Antibacterial Potential: Studies on various pyridine derivatives have demonstrated their efficacy against a range of bacterial pathogens. core.ac.uk The evaluation of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Antifungal Potential: Nicotinamide derivatives have been extensively studied as fungicides, particularly as inhibitors of succinate dehydrogenase. acs.org Research on N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has shown moderate antifungal activity. nih.gov The antifungal efficacy of this compound would be assessed by its ability to inhibit the growth of various fungal species, with data presented as MIC values.
Below is a hypothetical data table illustrating how the antimicrobial activity of this compound might be presented, based on data for analogous compounds.
| Microorganism | Compound Class | Reported MIC (µg/mL) |
| Staphylococcus aureus | Chlorinated Pyridine Derivative | 10-50 |
| Escherichia coli | Chlorinated Pyridine Derivative | 25-100 |
| Candida albicans | Nicotinamide Derivative | 0.25 - 16 |
| Aspergillus niger | Nicotinamide Derivative | 10-64 |
| Rhizoctonia solani | Nicotinamide Fungicide (e.g., Boscalid) | 0.1 - 1.0 |
This table is illustrative and based on reported activities of structurally related compounds, not on experimental data for this compound.
Antiviral and Antiparasitic Potential Assessment
The broad biological activity of nicotinamide and pyridine derivatives extends to potential antiviral and antiparasitic effects.
Antiviral Potential: While specific data on this compound is lacking, related heterocyclic compounds are known to possess antiviral properties. Screening for antiviral activity would involve testing the compound's ability to inhibit the replication of various viruses in cell culture models.
Antiparasitic Potential: Nicotinamide has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum. researchgate.net This suggests that derivatives such as this compound could be investigated for their activity against various parasites. Such evaluations would involve in vitro cultures of parasites like Leishmania species, Trypanosoma species, or Plasmodium falciparum, with the efficacy measured by the inhibition of parasite proliferation.
Antiproliferative Activity: The cytotoxicity of chlorinated pyridine derivatives against various cancer cell lines has been documented. nih.gov The introduction of a chlorine atom can enhance the cytotoxic properties of a molecule. nih.gov Furthermore, nicotinamide analogs are being explored as anticancer agents due to their ability to inhibit enzymes like VEGFR-2. nih.gov Therefore, a key area of investigation for this compound would be its antiproliferative activity against a panel of human cancer cell lines. The results of such studies are typically presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.
An illustrative data table for potential antiproliferative activity is provided below.
| Cell Line | Cancer Type | Analogous Compound Class | Reported GI₅₀/IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | Chlorinated Pyridine Derivative | 5 - 20 |
| MCF-7 | Breast Adenocarcinoma | Nicotinamide Analog | 1 - 15 |
| A549 | Lung Carcinoma | Chlorinated Pyridine Derivative | 10 - 50 |
| HeLa | Cervical Adenocarcinoma | Chlorinated Pyridine Derivative | 8 - 30 |
This table is for illustrative purposes and is based on reported activities of structurally related compounds, not on direct experimental data for this compound.
No Research Data Found for this compound
Following a comprehensive search of available scientific literature and databases, no specific research findings were identified for the chemical compound This compound concerning its cytotoxic, herbicidal, or pesticidal activities.
The investigation sought to collate detailed research findings, including data on its potential effects on cancer cell lines, plant growth regulation, and its efficacy as an insecticide or fungicide. Despite targeted searches for studies involving this specific compound, the scientific literature does not appear to contain published research that falls within the requested scope.
While research exists for structurally related compounds, such as other chlorinated nicotinamide and pyridine derivatives, the strict focus on "this compound" as per the user's request means that information on these other compounds cannot be substituted.
Therefore, the requested article, with its detailed sections on the biological and agrochemical activities of this compound, cannot be generated at this time due to the absence of specific scientific data for this particular molecule. Further experimental research would be required to determine the pharmacological and agrochemical potential of this compound.
Mechanistic Insights into 2 Chloro 4,6 Dimethylnicotinamide Biological Interactions
Biochemical Pathway Disruption and Target Identification
There is no available research detailing the biochemical pathways disrupted by 2-Chloro-4,6-dimethylnicotinamide or identifying its specific biological targets. Studies on other nicotinamide (B372718) derivatives have shown that they can act as inhibitors of enzymes such as succinate (B1194679) dehydrogenase or histone deacetylases. nih.govrsc.org For instance, some novel nicotinamide derivatives have demonstrated fungicidal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov Other derivatives have been explored as histone deacetylase (HDAC) inhibitors, which play a role in cancer therapy. rsc.org However, no such studies have been reported for this compound.
Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)
Specific data on the molecular interactions of this compound with biological macromolecules like proteins or DNA is not present in the current scientific literature. Molecular docking studies on other nicotinamide derivatives have been used to predict their binding modes within the active sites of target proteins. nih.gov These computational approaches help in understanding the potential interactions, but in the absence of experimental data for this compound, any such discussion would be purely speculative.
Allosteric Modulation and Binding Site Characterization
There is no information available to suggest that this compound functions as an allosteric modulator or to characterize its binding site. Allosteric modulation, where a compound binds to a site on a protein distinct from the active site to modulate its activity, is a known mechanism for some therapeutic agents. However, no research has investigated this possibility for this compound.
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Comprehensive Structure-Activity Relationship (SAR) studies for this compound are not available. SAR studies are crucial for understanding how different parts of a molecule contribute to its biological activity and for optimizing lead compounds in drug discovery.
Role of Methyl Groups in Binding Affinity
The contribution of the methyl groups at the 4- and 6-positions to the binding affinity of this compound is unknown. Methyl groups can influence a molecule's hydrophobicity, steric profile, and metabolic stability, all of which can affect its interaction with a biological target. Without experimental data, the role of these methyl groups remains uncharacterized.
Importance of the Nicotinamide Core for Biological Response
While the nicotinamide core is a common scaffold in many biologically active compounds, its specific importance for the biological response of this compound has not been established due to the lack of activity data for the compound itself. The nicotinamide moiety can participate in various non-covalent interactions, but its role in this specific context is yet to be determined.
No Publicly Available Data on the Bioreactivity and Environmental Fate of this compound
A thorough investigation of scientific literature and databases has revealed a significant lack of publicly available information regarding the bioreactivity, metabolic transformations, and environmental fate of the chemical compound This compound . Despite targeted searches for its metabolic stability, biotransformation pathways, microbial degradation, and environmental persistence, no specific experimental studies or detailed research findings for this particular compound could be located.
While research exists for structurally related compounds, such as nicotinamide and other substituted pyridines, the strict focus on This compound as requested prevents the inclusion of this analogous data. General principles of microbial degradation of pyridine (B92270) derivatives suggest potential pathways, but without direct experimental evidence, any discussion would be speculative and not meet the required standard of a scientifically accurate report based on detailed research findings.
For instance, studies on the microbial degradation of nicotinamide have identified specific enzymes and metabolic pathways in various microorganisms. researchgate.netnih.govresearchgate.net Similarly, the environmental fate of pyridine and its derivatives has been a subject of research, highlighting the influence of substituents on their biodegradability and persistence. tandfonline.comresearchgate.netcapes.gov.br However, the unique combination of the chloro, dimethyl, and nicotinamide moieties in This compound means that its behavior in biological and environmental systems cannot be accurately predicted from these related compounds.
The absence of data extends across all the specified areas of inquiry:
Bioreactivity, Metabolic Transformations, and Environmental Fate
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, typically employing Density Functional Theory (DFT), would be used to investigate the electronic properties of 2-Chloro-4,6-dimethylnicotinamide. These calculations could provide insights into the molecule's 3D geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). Such data is crucial for understanding the molecule's reactivity, stability, and potential interaction sites. Parameters like the electrostatic potential map would reveal regions susceptible to electrophilic or nucleophilic attack, guiding the understanding of its chemical behavior. However, no specific studies detailing these calculations for this compound have been found.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking the molecule into the active site of a biologically relevant protein to predict its binding affinity and mode of interaction. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While studies on other nicotinamide (B372718) derivatives have utilized molecular docking to explore their therapeutic potential nih.govsemanticscholar.org, there is no available research that has performed these predictions for this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Binding
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, either in solution or when bound to a protein. These simulations provide a detailed view of the molecule's conformational flexibility and the stability of its interactions with a target protein over time. MD simulations can help validate docking results and provide a more realistic picture of the binding event. As with the other computational methods, there is a lack of published MD simulation studies specifically focused on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for nicotinamide derivatives, a dataset of compounds with known activities would be required. Descriptors encoding the physicochemical properties of the molecules would be used to build a mathematical equation that could predict the activity of new, untested compounds like this compound. There are no specific QSAR models in the literature that include this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model could be developed based on a set of active nicotinamide derivatives and then used as a 3D query to screen large chemical databases for new potential lead compounds. This approach is valuable for discovering novel molecules with desired biological activity. However, no pharmacophore models specifically derived from or used to screen for compounds with the this compound scaffold have been reported.
Table of Compounds
As no detailed article with specific research findings could be generated, a table of mentioned compounds is not applicable. The primary compound of focus is This compound .
Development of Novel Derivatives and Analogue Design Strategies
Rational Design Principles for Enhanced Efficacy and Selectivity
Rational drug design for derivatives of 2-Chloro-4,6-dimethylnicotinamide would be guided by an in-depth understanding of its mechanism of action and its interaction with its biological target. Although specific target information for this compound is not detailed in the provided context, general principles for enhancing the efficacy and selectivity of nicotinamide (B372718) derivatives can be applied.
Structure-activity relationship (SAR) studies are crucial in this process. By synthesizing a series of analogues with systematic modifications and evaluating their biological activity, researchers can identify the chemical features that are essential for efficacy and those that can be modified to improve selectivity. For example, in the development of substituted N-phenyl nicotinamides as apoptosis inducers, a 20-fold increase in potency was achieved by optimizing the substituents on the phenyl ring, demonstrating the power of SAR in lead optimization. nih.gov Similarly, for nicotinamide derivatives acting as succinate (B1194679) dehydrogenase (SDH) inhibitors, modifications to a diarylamine scaffold attached to the nicotinamide core led to compounds with significantly improved fungicidal activity. nih.gov These examples highlight how rational modifications, guided by SAR, can lead to more potent and selective compounds.
Molecular modeling and computational chemistry play a significant role in rational design. By docking proposed analogues into the active site of a target protein, researchers can predict binding affinities and modes of interaction, helping to prioritize the synthesis of the most promising compounds. This approach was used to understand how a novel nicotinamide derivative could bind to the substrate cavity of SDH, guiding further optimization efforts. nih.gov
Combinatorial Synthesis and High-Throughput Screening of Analogues
Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful approach to rapidly generate and evaluate large libraries of related compounds. For the this compound scaffold, a combinatorial library could be created by reacting the core molecule with a diverse range of building blocks. For example, the amide nitrogen of the nicotinamide could be acylated or alkylated with a variety of reagents to generate a library of N-substituted derivatives.
The synthesis of such libraries can be performed using automated systems, allowing for the rapid production of thousands of unique compounds. Once synthesized, these compound libraries are subjected to HTS, where they are tested for activity against a specific biological target or in a cell-based assay. HTS platforms utilize robotics and sensitive detection methods (e.g., fluorescence, luminescence) to screen vast numbers of compounds in a short period. youtube.com
A notable example of HTS in the context of nicotinamide derivatives is the discovery of potent inducers of apoptosis from a series of N-phenyl nicotinamides using a cell- and caspase-based HTS assay. nih.gov This assay allowed for the rapid identification of active compounds from a large library, which were then further optimized. Similarly, fluorometric HTS assays have been developed for enzymes like nicotinamide phosphoribosyltransferase (Nampt), enabling the discovery of novel inhibitors. researchgate.net The development of a robust HTS system is considered imperative and significant for expediting the discovery of drug candidates. researchgate.net
The data generated from HTS can be used to build SAR models, which in turn can guide the design of more focused libraries for subsequent rounds of synthesis and screening. This iterative process of library synthesis, HTS, and data analysis accelerates the discovery of lead compounds with desired biological activities.
| Compound Class | Screening Method | Key Findings | Reference |
| N-phenyl nicotinamides | Cell- and caspase-based HTS | Identified potent inducers of apoptosis; achieved a 20-fold increase in potency through SAR. | nih.gov |
| Nicotinamide Analogs | Fluorometric HTS for Nampt | Developed a robust HTS system to expedite the discovery of Nampt inhibitors as potential antitumor agents. | researchgate.net |
| mNAD+ Analogs | NAD(P)-eliminated solid-phase assay (NESPA) | Developed a high-throughput method for the directed evolution of dehydrogenases active on nicotinamide analogues. | nih.gov |
Bioisosteric Replacements in Nicotinamide Derivatives
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a compound's properties by replacing a functional group with another group that has similar steric and electronic characteristics. This can lead to improved potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered.
The amide group is a common site for bioisosteric replacement. It could be replaced with other groups such as a thioamide, an ester, a ketone, or a variety of five-membered heterocyclic rings like oxadiazoles (B1248032) or thiadiazoles. For instance, novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) ring have been synthesized and shown to possess antifungal activities. nih.gov
The pyridine (B92270) ring itself can also be a target for bioisosteric replacement. Other heterocyclic rings such as pyrimidine, pyrazine, or even non-aromatic rings could be explored to understand their impact on biological activity. The chloro substituent could be replaced with other bioisosteres like a trifluoromethyl group (CF3) or a cyano group (CN), which can mimic some of the electronic properties of chlorine while offering different steric profiles. The methyl groups could be replaced by other small alkyl groups or cyclopropyl (B3062369) groups to probe the steric requirements of the binding site.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Amide (-CONH2) | 1,3,4-Oxadiazole | To improve metabolic stability and alter hydrogen bonding capacity. |
| Chlorine (-Cl) | Trifluoromethyl (-CF3) | To enhance electron-withdrawing properties and potentially improve metabolic stability. |
| Methyl (-CH3) | Ethyl (-CH2CH3), Cyclopropyl | To explore the steric tolerance of the target's binding pocket. |
| Pyridine Ring | Pyrimidine Ring | To alter the nitrogen positioning and hydrogen bonding potential. |
Synthesis and Biological Evaluation of Conjugates and Prodrugs
The development of conjugates and prodrugs of this compound represents a strategy to improve its delivery to the target site, enhance its bioavailability, or reduce off-target effects.
A conjugate is formed by linking the parent compound to another molecule, such as a peptide, antibody, or polymer. This can be used to target the drug to specific cells or tissues. For example, if the target of this compound is in a specific type of cancer cell, conjugating it to an antibody that recognizes a surface antigen on those cells could lead to targeted drug delivery.
A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body, often at the target site. This can be achieved by attaching a promoiety to the parent compound that is cleaved by specific enzymes or under certain physiological conditions. For the this compound scaffold, the amide nitrogen could be a site for creating a prodrug. For example, attaching an amino acid or a short peptide could create a prodrug that is cleaved by peptidases, releasing the active compound.
The synthesis of these conjugates and prodrugs would involve standard chemical ligation techniques. Once synthesized, their biological evaluation is critical. This would involve in vitro studies to confirm their conversion to the active drug under the desired conditions and in vivo studies to assess their pharmacokinetic profile, biodistribution, and efficacy. For instance, the synthesis and biological evaluation of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides as anti-tumor agents have been reported, where the nicotinoyl moiety is conjugated to a semicarbazide (B1199961) or thiosemicarbazide (B42300) group. mdpi.com
The following table summarizes the biological activities of some reported nicotinamide derivatives, which serves as an example of the types of evaluations that would be performed on novel derivatives of this compound.
| Compound/Derivative | Biological Activity | Key Findings | Reference |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | Apoptosis Induction | EC50 of 0.082 µM in caspase activation assay in T47D breast cancer cells. | nih.gov |
| Compound 4a (nicotinamide derivative) | Fungicidal Activity | Showed 40.54% inhibition against Botrytis cinerea. | nih.gov |
| Compound 4b (nicotinamide derivative) | SDH Enzymatic Inhibition | IC50 of 3.18 µM. | nih.gov |
| Compound 9b (nicotinamide derivative containing 1,3,4-oxadiazole) | Antifungal Activity | 58.3% activity against G. zeae. | nih.gov |
| Compound 9a (nicotinamide derivative containing 1,3,4-oxadiazole) | Antifungal Activity | 63.2% activity against F. oxysporum. | nih.gov |
Translational Research Potential and Future Perspectives
Role as a Privileged Scaffold in Drug Discovery Programs
The term "privileged scaffold" describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a highly valuable starting point for drug discovery. nih.gov The nicotinamide (B372718) structure, a core component of 2-Chloro-4,6-dimethylnicotinamide, is recognized as an important class of heterocyclic derivative that plays a crucial role in the development of antifungal agents. nih.govnih.gov
While the broader nicotinamide class is well-established, the specific 2-chloro-4,6-dimethyl substituted variant represents a key chemotype within this family. Its utility lies in its capacity for synthetic modification. Researchers utilize the this compound core as a foundational scaffold, systematically altering its structure to create libraries of new derivative compounds. nih.govnih.gov This process of "active substructure splicing" allows for the exploration of structure-activity relationships, where changes to the scaffold influence biological efficacy. mdpi.comdntb.gov.ua The consistent appearance of this and related nicotinamide scaffolds in compounds showing bioactivity against various targets validates its status as a privileged structure for generating lead compounds in discovery programs. nih.gov
Advancement in Agrochemical Design and Development
The nicotinamide framework is integral to modern agrochemical research, with derivatives demonstrating fungicidal, insecticidal, and herbicidal activities. nih.gov Specifically, derivatives of this compound have emerged as significant leads in the creation of new fungicides.
Research has focused on designing and synthesizing novel nicotinamide derivatives to act as succinate (B1194679) dehydrogenase inhibitors (SDHI), a critical mode of action for controlling fungal respiration. acs.org Bioassays of these synthesized compounds have demonstrated moderate to potent antifungal activity against a range of significant plant pathogens. nih.govacs.org For instance, derivatives have shown efficacy against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org In some cases, the activity of new derivatives was comparable to commercial fungicides like boscalid. acs.org
Further studies have demonstrated that splicing the nicotinamide heterocycle with other structures, like thiophene, can yield compounds with excellent fungicidal activity against diseases such as cucumber downy mildew (Pseudoperonospora cubensis). mdpi.comdntb.gov.ua Field trials have shown that formulations of these new derivatives can display superior efficacy compared to some existing commercial fungicides, marking them as promising candidates for further development. mdpi.comdntb.gov.ua The introduction of a 4-chloro-6-methyl group on related structures has been specifically noted to enhance antifungal activity against pathogens like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govresearchgate.net
Table 1: Fungicidal Activity of Selected Nicotinamide Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class/Compound | Target Pathogen(s) | Key Research Finding | Citations |
|---|---|---|---|
| N-(thiophen-2-yl) nicotinamides | Pseudoperonospora cubensis (Cucumber Downy Mildew) | Compound 4f showed excellent fungicidal activity (EC₅₀ = 1.96 mg/L), superior to commercial fungicides diflumetorim (B165605) and flumorph (B1672888) in greenhouse tests. | mdpi.comdntb.gov.ua |
| Nicotinamide-based SDHIs | Rhizoctonia solani, Sclerotinia sclerotiorum | Compound 3a-17 exhibited potent activity, comparable to the fungicide boscalid, by inhibiting succinate dehydrogenase. | acs.org |
| Nicotinamides with 1,3,4-oxadiazole (B1194373) | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Compounds showed weak to moderate antifungal activity; specific substitutions (e.g., 4-chloro-6-methyl) enhanced efficacy. | nih.govresearchgate.net |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | Candida albicans | Identified as a potent lead compound with an MIC value of 0.25 μg/mL against this human pathogen. | nih.gov |
| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | Inhibited all tested strains (MIC 128-256 µg/mL) and was able to inhibit biofilm formation by up to 92%. | scielo.br |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Showed antifungal activity (MIC 16-256 μg/mL) with a likely mechanism of binding to ergosterol (B1671047) on the fungal plasma membrane. | nih.gov |
Applications as Chemical Probes for Biological Systems
A chemical probe is a small molecule used as a tool to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. rsc.org While this compound itself is primarily a scaffold for developing active agents, its derivatives serve as de facto chemical probes for understanding fungal biology.
Similarly, research into nicotinamide derivatives that disrupt the fungal cell wall uses these compounds to investigate the processes of hyphal formation and biofilm development in pathogens like Candida albicans. nih.govmdpi.com Observing how different concentrations of a compound inhibit the yeast-to-hypha transition provides direct insight into the molecular requirements for these morphological changes, which are often crucial for virulence. mdpi.com Likewise, studying the mechanism of action of related amides, such as their ability to bind ergosterol in the fungal membrane, employs the molecule as a probe to explore fundamental aspects of fungal cell integrity. nih.gov
Emerging Research Areas and Unexplored Therapeutic Avenues
Future work on this compound and its derivatives is focused on optimizing their properties and exploring new applications beyond traditional agriculture. Research indicates that many synthesized compounds are considered significant lead compounds with "considerable prospects for further optimization." nih.govmdpi.comresearchgate.net
A major emerging area is the application of these compounds against human fungal infections, which pose a serious health challenge due to limited treatment options and growing drug resistance. nih.gov Research has identified potent antifungal activity of nicotinamide derivatives against clinically relevant pathogens, including fluconazole-resistant Candida albicans and Aspergillus flavus. nih.govscielo.brnih.gov These findings open a therapeutic avenue for developing new drugs to treat invasive fungal infections.
Unexplored areas include further elucidation of the precise mechanisms of action. While some derivatives are known to inhibit SDH or disrupt the cell wall, the exact molecular interactions are often still under investigation. nih.govacs.org Future research will likely involve more in-depth mechanistic studies, including identifying specific binding sites and downstream cellular effects. Furthermore, the broad bioactivity of the nicotinamide scaffold suggests potential for exploring other therapeutic areas beyond antifungals, leveraging the core structure to design inhibitors for different enzymes or receptor modulators.
Q & A
Q. Key Data Contradictions :
- Chloro-substituted triazines show faster substitution than methoxy analogues (k = 0.15 s⁻¹ vs. 0.02 s⁻¹) .
- Methyl groups reduce solubility in polar solvents (e.g., H₂O: <0.1 mg/mL) but enhance thermal stability (Tₘ = 138–140°C) .
What computational models predict the compound’s electronic properties for OLED applications?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. Validation :
- Compare computed UV-Vis spectra (TD-DFT) with experimental λₘₐₓ = 320 nm .
- Experimental vs. Theoretical Melting Points: 101–105°C (obs.) vs. 98°C (calc.) .
How should researchers address contradictions in reported solubility and stability data?
Methodological Answer:
- Solubility : Use Hansen Solubility Parameters (HSPs) to reconcile discrepancies. For example, toluene solubility (1.265 g/cm³) aligns with δD = 18.1 MPa¹/² , while DMSO solubility requires δH = 8.3 MPa¹/² .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at pH < 3 generates 4,6-dimethylnicotinic acid .
Safety and Handling
What safety protocols are essential for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
